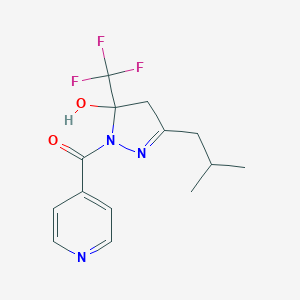![molecular formula C17H15BrN4O4 B299269 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B299269.png)
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. It is a hydrazide-hydrazone derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide can reduce inflammation, pain, and fever in animal models. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide in lab experiments is its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, as well as the ability to inhibit the growth of cancer cells. However, one limitation is that the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects.
Orientations Futures
There are several future directions for research involving 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide. One direction is to further investigate its potential applications in cancer therapy. Additionally, studies could be conducted to better understand the mechanism of action of this compound and its effects on various biochemical pathways. Furthermore, research could be conducted to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide involves multiple steps, starting with the reaction of 2-amino-2-oxoethanol with 4-formylbenzoic acid to produce 4-(2-amino-2-oxoethoxy)benzoic acid. This intermediate is then reacted with 3-bromobenzoyl chloride to form 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide. The final product is obtained through purification and characterization techniques such as column chromatography and spectroscopic analysis.
Applications De Recherche Scientifique
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide has been studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propriétés
Nom du produit |
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide |
|---|---|
Formule moléculaire |
C17H15BrN4O4 |
Poids moléculaire |
419.2 g/mol |
Nom IUPAC |
N//'-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-(3-bromophenyl)oxamide |
InChI |
InChI=1S/C17H15BrN4O4/c18-12-2-1-3-13(8-12)21-16(24)17(25)22-20-9-11-4-6-14(7-5-11)26-10-15(19)23/h1-9H,10H2,(H2,19,23)(H,21,24)(H,22,25)/b20-9+ |
Clé InChI |
CBBYZRQAYWWWCM-AWQFTUOYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide](/img/structure/B299202.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299206.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B299207.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299208.png)